REACTION_SMILES
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[CH3:28][CH2:29][OH:30].[Na+:27].[O:1]=[C:2]1[CH2:3][CH2:4][C:5]([c:8]2[cH:9][cH:10][c:11]([NH:14][C:15]([NH:16][C:17](=[O:18])[c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[S:25])[cH:12][cH:13]2)=[N:6][NH:7]1.[OH-:26].[OH2:31]>>[O:1]=[C:2]1[CH2:3][CH2:4][C:5]([c:8]2[cH:9][cH:10][c:11]([NH:14][C:15]([NH2:16])=[S:25])[cH:12][cH:13]2)=[N:6][NH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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O=C1CCC(c2ccc(NC(=S)NC(=O)c3ccccc3)cc2)=NN1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(c2ccc(NC(=S)NC(=O)c3ccccc3)cc2)=NN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NC(=S)Nc1ccc(C2=NNC(=O)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |